3-Bromo-2-(4-chlorophenoxy)pyridine 3-Bromo-2-(4-chlorophenoxy)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13395649
InChI: InChI=1S/C11H7BrClNO/c12-10-2-1-7-14-11(10)15-9-5-3-8(13)4-6-9/h1-7H
SMILES: C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)Br
Molecular Formula: C11H7BrClNO
Molecular Weight: 284.53 g/mol

3-Bromo-2-(4-chlorophenoxy)pyridine

CAS No.:

Cat. No.: VC13395649

Molecular Formula: C11H7BrClNO

Molecular Weight: 284.53 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-(4-chlorophenoxy)pyridine -

Specification

Molecular Formula C11H7BrClNO
Molecular Weight 284.53 g/mol
IUPAC Name 3-bromo-2-(4-chlorophenoxy)pyridine
Standard InChI InChI=1S/C11H7BrClNO/c12-10-2-1-7-14-11(10)15-9-5-3-8(13)4-6-9/h1-7H
Standard InChI Key LZJNCHKXCDMELY-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)Br
Canonical SMILES C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)Br

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The molecular formula of 3-bromo-2-(4-chlorophenoxy)pyridine is C₁₁H₇BrClNO, with a molecular weight of 284.54 g/mol. Key structural features include:

  • A pyridine ring substituted at the 2-position with a 4-chlorophenoxy group.

  • A bromine atom at the 3-position, enhancing electrophilic reactivity .

Table 1: Key Physicochemical Properties (Inferred from Analogous Compounds)

PropertyValueSource Compound
Density1.7 ± 0.1 g/cm³3-Bromo-4-chloropyridine
Boiling Point207–210 °C (estimated)3-Bromopyridine
LogP (Partition Coefficient)2.8–3.2Halogenated Pyridines
SolubilityOrganic solvents (e.g., DCM, THF)General Pyridine Behavior

Spectroscopic Data

  • ¹H NMR: Expected signals include aromatic protons from the pyridine (δ 7.5–8.5 ppm) and 4-chlorophenoxy group (δ 6.8–7.4 ppm) .

  • ¹³C NMR: Distinct peaks for C-Br (~105 ppm) and C-O (phenoxy, ~150 ppm) .

  • MS (ESI+): Dominant ion at m/z 284.54 [M+H]⁺ .

Synthesis and Optimization

Bromination of Pyridine Precursors

A common approach involves bromination of 2-(4-chlorophenoxy)pyridine using bromine (Br₂) in carbon tetrachloride (CCl₄) at low temperatures (-15°C to 25°C). Post-reaction purification via NaOH wash and solvent extraction yields the product :

2-(4-Chlorophenoxy)pyridine+Br2CCl4,15C3-Bromo-2-(4-chlorophenoxy)pyridine[6]\text{2-(4-Chlorophenoxy)pyridine} + \text{Br}_2 \xrightarrow{\text{CCl}_4, -15^\circ \text{C}} \text{3-Bromo-2-(4-chlorophenoxy)pyridine} \quad[6]

Suzuki-Miyaura Coupling

Alternative methods employ palladium-catalyzed cross-coupling to attach the 4-chlorophenoxy group to pre-brominated pyridine intermediates. This route offers better regioselectivity but requires specialized catalysts.

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Challenges
Direct Bromination 75–8590–95Byproduct formation
Suzuki Coupling60–7085–90Catalyst cost, scalability

Reaction Optimization

  • Temperature Control: Maintaining sub-zero temperatures during bromination minimizes side reactions .

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve coupling efficiency in Suzuki reactions.

Reactivity and Functionalization

Electrophilic Substitution

The bromine atom at C3 participates in nucleophilic aromatic substitution (SNAr) with amines or thiols, enabling derivatization . For example:

3-Bromo-2-(4-chlorophenoxy)pyridine+RNH23-Amino-2-(4-chlorophenoxy)pyridine[7]\text{3-Bromo-2-(4-chlorophenoxy)pyridine} + \text{RNH}_2 \rightarrow \text{3-Amino-2-(4-chlorophenoxy)pyridine} \quad[7]

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Heck, Sonogashira) facilitate C-C bond formation at the brominated position, expanding applications in drug discovery .

Applications in Pharmaceutical and Material Science

Biological Activity

  • MAO Inhibition: Structural analogs (e.g., chromeno-pyridines) show inhibitory activity against monoamine oxidases (MAO A/B), relevant to neurodegenerative diseases .

  • Anticancer Potential: Halogenated pyridines exhibit cytotoxicity against breast (MCF-7) and ovarian (SK-OV-3) cancer cell lines .

Table 3: Biological Data for Analogous Compounds

CompoundMAO B IC₅₀ (μM)Anticancer IC₅₀ (μM)Source
3-Bromo-5-(4-Cl-phenoxy) 3.517–8 (HCT116)
5-Bromo-2-(4-Cl-phenoxy)N/A21–25 (MCF-7)

Material Science Applications

  • Ligand Design: The phenoxy-bromopyridine motif serves as a ligand in transition metal complexes for catalysis .

  • Nonlinear Optics (NLO): DFT studies predict enhanced NLO properties due to electron-withdrawing substituents .

Future Directions

  • Synthetic Innovation: Develop flow chemistry protocols to enhance bromination efficiency .

  • Therapeutic Exploration: Screen derivatives for antimicrobial and antiviral activity .

  • Environmental Impact Studies: Assess biodegradation pathways to mitigate ecological risks .

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